molecular formula C18H17FN2O5 B4899151 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

Cat. No. B4899151
M. Wt: 360.3 g/mol
InChI Key: COLCZXGLIUPTCU-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, also known as FFAA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been reported to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce pain and swelling in different models of acute and chronic inflammation. This compound has also been shown to possess antioxidant properties and to protect against oxidative stress-induced damage in different cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in lab experiments include its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its potential use in the treatment of other diseases such as cancer, Alzheimer's disease, and diabetes. However, the limitations of using this compound in lab experiments include its synthetic nature, which may limit its availability and increase its cost, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. One direction is to investigate its potential use in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the development of novel this compound derivatives with improved pharmacological properties is also an area of future research.

Scientific Research Applications

4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been extensively studied for its anti-inflammatory and analgesic effects in various animal models of inflammation. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce pain and swelling in different models of acute and chronic inflammation. This compound has also been investigated for its potential use in the treatment of other diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c19-13-7-5-12(6-8-13)11-14(17(24)20-9-1-4-16(22)23)21-18(25)15-3-2-10-26-15/h2-3,5-8,10-11H,1,4,9H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCZXGLIUPTCU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
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4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
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4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
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4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
Reactant of Route 5
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
Reactant of Route 6
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

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